2-ethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide
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Overview
Description
Scientific Research Applications
Synthesis and Analysis of Derivatives : The compound 2-ethoxy-N-(2-(3-(trifluoromethyl)-1H-pyrazol-1-yl)ethyl)-1-naphthamide and its derivatives have been explored in various synthesis processes. One study details the synthesis of 1-aryl-5-(trifluoromethyl)-1H-pyrazole-4-carboxylic acids and esters through the condensation of arylhydrazines with related compounds, confirming structural details through X-ray diffraction analysis (Beck & Wright, 1987). Another research highlights the formation of 1-(naphtho[2,1-b]furan-2-yl-carbonyl)-3,5-disubstituted-2,3-dihydro-1H-pyrazoles through various reactions, delving into their structure and evaluating their antimicrobial and other biological activities (Kumaraswamy et al., 2008).
Development of Naphthyl and Pyrazole Derivatives : Further research in this domain has led to the creation of various naphthyl and pyrazole-based derivatives. Studies have demonstrated the synthesis of ethyl 2-[(2-amino-3-cyano-4-phenethyl-4H-naphtho[1,2-b]pyran-8-yl)oxy]acetate, investigating its structure and antitumor activities (Liu et al., 2018). Additionally, the formation and structural elucidation of various ethyl 3- and 5-triflyloxy-1H-pyrazole-4-carboxylates derivatives have been discussed, highlighting their applications in condensed pyrazoles synthesis through cross-coupling reactions (Arbačiauskienė et al., 2011).
Chemical Reactivity and Molecular Studies : The compound and its related structures have been instrumental in understanding chemical reactivity and molecular structure. A study on a novel ethoxy derivative of an amino acid chemosensor, involving biologically active pyrazoline and exploring its structural parameters, offers insights into the influence of crystal packing and geometrical dimensions on optical properties (Varghese et al., 2017).
Green Chemistry and Solvent-Free Synthesis : Advancements in green chemistry are evident in the reported solvent-free synthesis of 4,5-dihydro-1H-pyrazoles from related compounds, emphasizing the efficiency and environmental benefits of such methodologies (Buriol et al., 2011).
Organic Synthesis and Ligand Development : The compound's derivatives have also been noted in the development of ligands for organic synthesis. A novel organic compound synthesized for use as an ancillary ligand in heteroleptic iridium(III) complexes showcases the structural diversity and potential applications in areas like polymer light-emitting diodes (Tang et al., 2014).
Future Directions
Properties
IUPAC Name |
2-ethoxy-N-[2-[3-(trifluoromethyl)pyrazol-1-yl]ethyl]naphthalene-1-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H18F3N3O2/c1-2-27-15-8-7-13-5-3-4-6-14(13)17(15)18(26)23-10-12-25-11-9-16(24-25)19(20,21)22/h3-9,11H,2,10,12H2,1H3,(H,23,26) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KKOFFOMINKWOME-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C(C2=CC=CC=C2C=C1)C(=O)NCCN3C=CC(=N3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H18F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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